molecular formula C8H6ClN3O2 B13664900 Methyl 4-Chloro-1H-imidazo[4,5-c]pyridine-2-carboxylate

Methyl 4-Chloro-1H-imidazo[4,5-c]pyridine-2-carboxylate

Cat. No.: B13664900
M. Wt: 211.60 g/mol
InChI Key: WEXOLZZNHOIHFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-Chloro-1H-imidazo[4,5-c]pyridine-2-carboxylate is a heterocyclic compound that features an imidazo[4,5-c]pyridine core. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both imidazole and pyridine rings in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-Chloro-1H-imidazo[4,5-c]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-3-nitropyridine with methylamine, followed by cyclization and esterification steps . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-Chloro-1H-imidazo[4,5-c]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazo[4,5-c]pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Methyl 4-Chloro-1H-imidazo[4,5-c]pyridine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-Chloro-1H-imidazo[4,5-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in signaling pathways, leading to altered cellular responses . The exact pathways and targets can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

Uniqueness: Methyl 4-Chloro-1H-imidazo[4,5-c]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties. Its ability to undergo various chemical transformations and its potential in drug development make it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C8H6ClN3O2

Molecular Weight

211.60 g/mol

IUPAC Name

methyl 4-chloro-1H-imidazo[4,5-c]pyridine-2-carboxylate

InChI

InChI=1S/C8H6ClN3O2/c1-14-8(13)7-11-4-2-3-10-6(9)5(4)12-7/h2-3H,1H3,(H,11,12)

InChI Key

WEXOLZZNHOIHFB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=C(N1)C=CN=C2Cl

Origin of Product

United States

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